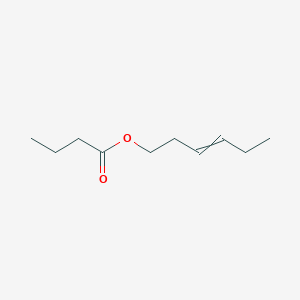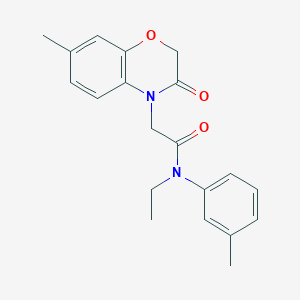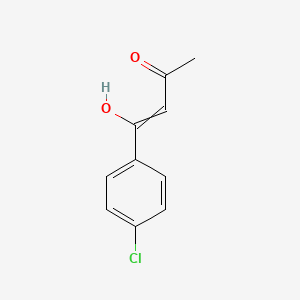
(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid typically involves the reaction of a dimethylamino-substituted acetophenone with a boronic acid derivative. One common method is the hydroboration of an alkyne followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs scalable and green chemistry approaches. These methods may include the use of microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The compound can participate in substitution reactions, particularly in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The compound’s dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the dimethylamino and acetyl groups.
4-(Dimethylamino)phenylboronic acid: Contains a dimethylamino group but differs in the position of the substituents.
2-(Dimethylamino)pyrimidine-5-boronic acid: Contains a pyrimidine ring instead of a phenyl ring
Uniqueness
(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is unique due to the presence of both the dimethylamino and acetyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C10H14BNO3 |
|---|---|
Peso molecular |
207.04 g/mol |
Nombre IUPAC |
[2-[2-(dimethylamino)acetyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO3/c1-12(2)7-10(13)8-5-3-4-6-9(8)11(14)15/h3-6,14-15H,7H2,1-2H3 |
Clave InChI |
QEDGPXQLZANNTI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C(=O)CN(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one](/img/structure/B12508942.png)
![tert-Butyl (4-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butyl)carbamate](/img/structure/B12508944.png)
![4,8-ditert-butyl-6-[4-(4,8-ditert-butyl-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypentan-2-yloxy]-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B12508948.png)



![1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B12508966.png)
![1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane](/img/structure/B12508968.png)


![2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoic acid](/img/structure/B12508996.png)

